molecular formula C29H23F3N4O B606823 CT-1 CAS No. 1983924-33-9

CT-1

Número de catálogo: B606823
Número CAS: 1983924-33-9
Peso molecular: 500.5252
Clave InChI: GRSQHVJEBDBQLN-RNIAWFEPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CT-1 is a novel orally active DNA minor groove ligand, against breast cancer by targeting tumor DNA damage leading to p53-dependent apoptosis.

Aplicaciones Científicas De Investigación

Hypertrophic Effects and Mechanisms

CT-1 has been shown to induce hypertrophy in cardiac myocytes, characterized by an increase in cell size and specific gene expression patterns. Research indicates that this compound stimulates hypertrophy through distinct pathways compared to other hypertrophic stimuli like phenylephrine. For example, this compound promotes sarcomeric assembly in series rather than parallel, which is crucial for proper cardiac function .

Key Findings:

  • Dose-Dependent Hypertrophy: In studies with mice, this compound administration resulted in increased heart and ventricular weights without affecting total body weight .
  • Gene Expression Patterns: this compound selectively upregulates genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), while not affecting skeletal α-actin and myosin light chain-2 synthesis .

Cardioprotective Properties

This compound exhibits significant cardioprotective effects, particularly under conditions of ischemia or hypoxia. Studies have demonstrated that this compound can enhance the survival of cardiac myocytes under stress conditions by reducing apoptosis and promoting cell survival mechanisms.

Case Studies:

  • Ischemic Protection: In vitro studies showed that this compound treatment reduced cell death in neonatal rat cardiac myocytes subjected to simulated ischemia/hypoxia, with a notable decrease in apoptotic markers .
  • Ex Vivo Studies: When applied to intact hearts subjected to ischemic conditions, this compound reduced infarct size significantly, indicating its potential as a therapeutic agent during myocardial infarction events .

Clinical Implications and Future Directions

The therapeutic applications of this compound extend beyond basic research into potential clinical settings. Its ability to protect against ischemic damage opens avenues for developing treatments for heart failure and other cardiovascular diseases.

Potential Applications:

  • Heart Failure Management: Given its protective effects on cardiac cells, this compound could be explored as a treatment option for patients with heart failure or those at risk of ischemic heart disease.
  • Regenerative Medicine: The regenerative properties of this compound may lead to its use in tissue engineering and regenerative therapies aimed at repairing damaged cardiac tissue.

Summary of Research Findings

StudyFindingsImplications
Wollert et al. (1996)Induced hypertrophy distinct from α–adrenergic stimulationUnderstanding different hypertrophic pathways
Stephanou et al. (1998)Enhanced survival of cardiac myocytes under stressPotential for therapeutic use in ischemia
Brar et al. (unpublished)Reduced apoptotic cell death with this compound treatmentSupports use in heart disease management

Propiedades

Número CAS

1983924-33-9

Fórmula molecular

C29H23F3N4O

Peso molecular

500.5252

Nombre IUPAC

3,5-Bis-(2-fluoro-benzylidene)-1-[1-(4-fluoro-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-piperidin-4-one

InChI

InChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+

Clave InChI

GRSQHVJEBDBQLN-RNIAWFEPSA-N

SMILES

O=C1/C(CN(CC2=CN(CC3=CC=C(F)C=C3)N=N2)C/C1=C\C4=CC=CC=C4F)=C/C5=CC=CC=C5F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CT-1;  CT1;  CT 1

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CT-1
Reactant of Route 2
Reactant of Route 2
CT-1
Reactant of Route 3
Reactant of Route 3
CT-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CT-1
Reactant of Route 5
Reactant of Route 5
CT-1
Reactant of Route 6
Reactant of Route 6
CT-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.